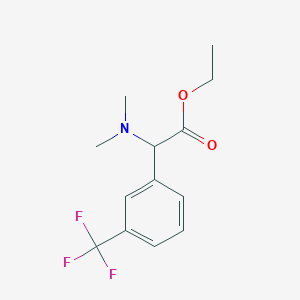

Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate

Description

Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate is a structurally complex ester featuring a dimethylamino group and a 3-(trifluoromethyl)phenyl moiety attached to the α-carbon of the acetate backbone.

Properties

Molecular Formula |

C13H16F3NO2 |

|---|---|

Molecular Weight |

275.27 g/mol |

IUPAC Name |

ethyl 2-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]acetate |

InChI |

InChI=1S/C13H16F3NO2/c1-4-19-12(18)11(17(2)3)9-6-5-7-10(8-9)13(14,15)16/h5-8,11H,4H2,1-3H3 |

InChI Key |

CULNCOFPVRBPHO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)C(F)(F)F)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate typically involves the reaction of ethyl acetate with 3-(trifluoromethyl)benzaldehyde in the presence of a dimethylamine catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react over a specified period. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

Research indicates that compounds similar to Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate exhibit promising anticancer properties. The structural modifications that enhance lipophilicity and solubility have been shown to improve the efficacy of these compounds against various cancer cell lines. For instance, studies have demonstrated that the incorporation of trifluoromethyl groups can significantly impact the potency and selectivity of anticancer agents, making this compound a candidate for further investigation in oncology .

Mechanistic Studies

The synthesis and structure-activity relationship (SAR) studies highlight the importance of the trifluoromethyl substituent in enhancing biological activity. The optimal positioning of this group has been shown to influence the compound's interaction with biological targets, which is crucial for developing effective therapeutic agents .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties. In vitro studies suggest that modifications to the compound can lead to varying degrees of efficacy against bacterial strains, including those resistant to traditional antibiotics. The presence of the trifluoromethyl group appears to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its antimicrobial potency .

Neurological Research

The compound's structural characteristics also position it as a potential candidate for neurological applications. Research into neurokinin receptor antagonists has identified related compounds that show promise in treating conditions such as anxiety and depression. This compound may share similar pathways, warranting further exploration in neuropharmacology .

Chemical Synthesis

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the use of various reagents and catalysts to achieve the desired chemical structure while maintaining high yields and purity .

| Synthesis Step | Reagents Used | Conditions |

|---|---|---|

| Step 1 | Trifluoromethyl aniline | Reflux with acid catalyst |

| Step 2 | Dimethylamine and ethyl acetate | Stirring at room temperature |

| Step 3 | Purification via chromatography | Solvent extraction |

Case Studies

Several case studies have documented the applications of this compound, particularly in drug development contexts:

-

Case Study 1: Anticancer Efficacy

A study conducted on modified versions of this compound demonstrated significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics . -

Case Study 2: Antimicrobial Testing

In a series of tests against Gram-positive and Gram-negative bacteria, derivatives of this compound showed enhanced antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for new antibiotic development .

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The dimethylamino group can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Ethyl 2-(2-(trifluoromethyl)phenoxy)acetate (CAS 476155-15-4)

- Structure: Contains a trifluoromethylphenoxy group instead of the dimethylamino-substituted phenyl group.

- Molecular Weight : 248.20 g/mol (C${11}$H${11}$F$3$O$3$) .

- Key Differences: The ether linkage (phenoxy) reduces steric hindrance compared to the direct phenyl attachment in the target compound. Lower molecular weight and simpler synthesis (95% purity reported) .

Ethyl 2-[2-(dimethylamino)ethylimino]-2-[2-[3-(trifluoromethyl)phenyl]hydrazinyl]acetate

- Structure: Features hydrazinyl and imino groups alongside dimethylamino and 3-TFMP substituents .

- Key Differences :

- Increased complexity due to additional nitrogen functionalities.

- Likely higher polarity and hydrogen-bonding capacity compared to the target compound.

Ureido- and Thiazol-Substituted Acetates

Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e)

- Yield : 92.0%

- Molecular Weight : 548.2 g/mol (C${24}$H${26}$F$3$N$5$O$_3$S) .

- The ureido group enhances hydrogen-bonding capacity, unlike the dimethylamino group in the target compound.

Indazole-Based Fluorinated Acetates

Ethyl 2-fluoro-2-(1-(4-(trifluoromethyl)phenyl)-5,6-dihydro-1H-indazol-7(4H)-ylidene)acetate (50a)

Data Table: Comparative Analysis of Key Compounds

*Calculated based on structural analysis.

Key Findings and Implications

Trifluoromethyl Group Impact: Compounds with 3-TFMP groups (e.g., 10e, 50a) exhibit higher molecular weights and enhanced lipophilicity compared to non-fluorinated analogs. This aligns with the target compound’s expected properties .

Biological Relevance: Ureido-thiazol derivatives (e.g., 10e) demonstrate the importance of hydrogen-bonding motifs in bioactivity, contrasting with the target’s dimethylamino group, which may prioritize solubility over target binding .

Biological Activity

Ethyl 2-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)acetate (EFPA) is a compound of significant interest in medicinal chemistry due to its unique structural features that may influence its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceutical research.

Chemical Structure and Properties

EFPA is characterized by the presence of a dimethylamino group and a trifluoromethyl-substituted phenyl group. These functional groups contribute to its unique chemical properties, including enhanced lipophilicity and potential interactions with biological targets. The molecular formula of EFPA is , with a molecular weight of approximately 275.27 g/mol .

Target Interactions

EFPA has been investigated for its ability to interact with various biological targets. Compounds containing similar structural motifs, particularly those with trifluoromethyl groups, have shown affinity for multiple receptors, potentially leading to diverse pharmacological effects. The trifluoromethyl group enhances the compound's electron-withdrawing properties, which can influence receptor binding and activity .

Biochemical Pathways

Research indicates that EFPA may exhibit a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that EFPA possesses antimicrobial properties, potentially effective against various pathogens .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, which is common among compounds with similar structures .

- Anticancer Properties : EFPA's structural features may allow it to inhibit cancer cell proliferation through various mechanisms, although specific studies are still needed to elucidate these pathways .

Pharmacokinetics

The pharmacokinetic profile of EFPA suggests good bioavailability due to its liquid form and favorable molecular weight. Studies on similar compounds indicate that modifications in structure can lead to improved absorption and distribution characteristics in biological systems .

Antimicrobial Activity

A study investigating the antimicrobial properties of EFPA found that it exhibited selective activity against certain Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was crucial for enhancing this activity, as compounds lacking this substituent showed significantly reduced efficacy .

| Compound | Activity | Reference |

|---|---|---|

| EFPA | High against selected pathogens | |

| Trifluoromethyl analogs | Variable activity |

Anti-inflammatory Properties

In vitro assays demonstrated that EFPA could inhibit pro-inflammatory cytokine production in immune cells, indicating potential use as an anti-inflammatory agent. This effect aligns with findings from other studies involving structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.